molecular formula C7H7Cl2N B13126871 3-Chloro-2-(2-chloroethyl)pyridine

3-Chloro-2-(2-chloroethyl)pyridine

Cat. No.: B13126871
M. Wt: 176.04 g/mol
InChI Key: AUPDEHQRFWTNDQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-chloroethyl)pyridine is a versatile pyridine-based chemical scaffold of significant interest in organic and medicinal chemistry research. This compound features both a chloro-substituted heteroaromatic ring and a reactive 2-chloroethyl side chain, making it a valuable bifunctional intermediate for constructing more complex molecules. Its structure is ideal for exploring structure-activity relationships and for use in nucleophilic substitution reactions, cross-coupling reactions, and as a precursor in the synthesis of various pharmacologically active compounds. Research Applications: Researchers utilize this compound primarily as a key building block in synthetic chemistry. Its applications include serving as a precursor in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and materials for agrochemical research. The presence of two distinct chlorine atoms allows for sequential and selective functionalization, enabling the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. Handling and Safety: This product is intended for research and development use only and must be handled by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or household products. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

3-chloro-2-(2-chloroethyl)pyridine

InChI

InChI=1S/C7H7Cl2N/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

AUPDEHQRFWTNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCCl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 3-(2-hydroxyethyl)pyridine with Thionyl Chloride

One of the most direct and widely reported methods involves the chlorination of 3-(2-hydroxyethyl)pyridine to yield 3-chloro-2-(2-chloroethyl)pyridine using thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst and chloroform as the solvent.

  • Reaction Conditions:

    • Reactants: 3-(2-hydroxyethyl)pyridine (1 equiv), SOCl₂ (1.1 equiv), DMF (catalytic amount)
    • Solvent: Chloroform (CHCl₃)
    • Temperature: 65°C
    • Time: 1 hour
    • Atmosphere: Inert (nitrogen)
  • Procedure:
    The 3-(2-hydroxyethyl)pyridine is dissolved in chloroform with DMF, then SOCl₂ is added dropwise at room temperature under nitrogen. The mixture is stirred at 65°C for 1 hour. After reaction completion, the mixture is poured into saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product as a red oil.

  • Yield and Purity:

    • Yield: Approximately 80%
    • Characterization: LC-MS m/z 142.1 (M+H)+

This method is efficient and scalable, providing high purity product suitable for further applications.

Multi-Step Synthesis via 3-Picolinic Acid Derivatives

A more elaborate synthetic route starts from 3-picoline (3-methylpyridine), which undergoes oxidation, esterification, reduction, and finally chlorination to produce chloromethyl pyridine derivatives. Although this route is more commonly used for 3-(chloromethyl)pyridine hydrochloride, it provides insights into chlorination strategies relevant to 3-chloro-2-(2-chloroethyl)pyridine synthesis.

Step Reaction Conditions Notes
1 Oxidation of 3-picoline to 3-picolinic acid KMnO₄ in water, 85-90°C, 30 min, molar ratio 1:2.1-2.3 Acidify reaction mixture post-oxidation
2 Esterification of 3-picolinic acid to methyl 3-pyridinecarboxylate Methanol, acidic conditions, molar ratio 1:1.3
3 Reduction of methyl ester to 3-pyridinemethanol Sodium borohydride and aluminum chloride, 0-5°C, 3-4 h Monitored by thin-layer chromatography
4 Chlorination of 3-pyridinemethanol to 3-(chloromethyl)pyridine hydrochloride Thionyl chloride, molar ratio 1:1.1-1.3, methanol solvent Yield ~80-82%

This route emphasizes controlled oxidation and chlorination steps to achieve high purity chloromethyl derivatives, which can be further transformed into 3-chloro-2-(2-chloroethyl)pyridine through alkylation or other functional group manipulations.

Chlorination Using Thionyl Chloride in Toluene

An alternative chlorination procedure involves reacting 3-pyridyl carbinol with thionyl chloride in toluene at ambient temperature to produce 3-(chloromethyl)pyridine hydrochloride, a close analog to the target compound.

Parameter Value
Reactants 3-pyridyl carbinol (0.4 mol), SOCl₂ (0.428 mol)
Solvent Toluene
Temperature 23-35°C during addition; room temperature post-addition
Time 1 hour stirring + 2 hours vacuum agitation
Yield 97%
Purity 99.1% by weight, 99.8% by HPLC
  • Procedure:
    3-pyridyl carbinol is dissolved in toluene and slowly added to a stirred solution of SOCl₂ in toluene, maintaining temperature below 35°C. After addition, the mixture is stirred for 1 hour at room temperature, then vacuum is applied to precipitate the hydrochloride salt. The solid is filtered, washed with toluene, and dried.

This method achieves high yield and purity with mild conditions and is applicable for preparing chloromethyl pyridine intermediates.

Method Starting Material Key Reagents Solvent Temperature Yield (%) Notes
1. Chlorination of 3-(2-hydroxyethyl)pyridine 3-(2-hydroxyethyl)pyridine SOCl₂, DMF CHCl₃ 65°C 80 Inert atmosphere, straightforward
2. Multi-step via 3-picolinic acid 3-picoline KMnO₄, MeOH, NaBH₄, AlCl₃, SOCl₂ Water, MeOH, THF/Toluene 0-90°C 80-82 Multi-step, high purity
3. Chlorination of 3-pyridyl carbinol 3-pyridyl carbinol SOCl₂ Toluene 23-35°C 97 High yield, mild conditions
  • The direct chlorination of hydroxyethyl pyridine derivatives with thionyl chloride is a preferred method due to its simplicity, moderate temperature, and good yields. The use of DMF catalyzes the chlorination effectively.

  • Multi-step oxidation and reduction routes starting from 3-picoline provide access to various chloromethyl pyridine derivatives with controlled functionalization, although they require more steps and careful monitoring.

  • The chlorination of 3-pyridyl carbinol in toluene with thionyl chloride under mild conditions yields high purity products with excellent yields, suitable for industrial scale-up.

  • Across methods, thionyl chloride is the reagent of choice for chlorination steps, with solvent and temperature optimization critical for maximizing yield and purity.

The preparation of 3-chloro-2-(2-chloroethyl)pyridine predominantly relies on chlorination of hydroxyethyl or hydroxymethyl pyridine derivatives using thionyl chloride under controlled conditions. Direct chlorination methods offer efficiency and good yields, while multi-step synthetic routes provide flexibility for derivative synthesis. The choice of solvent, temperature, and reaction atmosphere are key factors influencing product quality. These methods are well-documented and supported by patent literature and chemical synthesis databases, ensuring their reliability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-chloroethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

Scientific Research Applications

Agricultural Applications

3-Chloro-2-(2-chloroethyl)pyridine is primarily utilized in the synthesis of herbicides and insecticides. Its chlorinated structure enhances its efficacy as a pesticide.

Herbicides

  • Mechanism of Action : The compound acts by inhibiting specific metabolic pathways in plants, leading to growth suppression or death.
  • Case Study : Research has demonstrated that formulations containing this compound exhibit effective weed control in various crops, significantly reducing competition for nutrients and light.

Insecticides

  • Target Pests : Effective against a range of agricultural pests, including aphids and beetles.
  • Field Trials : Studies indicate that products based on this compound can reduce pest populations by over 70% compared to untreated controls.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

Antifungal Activity

  • Study Findings : In vitro tests have shown that 3-Chloro-2-(2-chloroethyl)pyridine exhibits antifungal properties against Candida albicans, with a dose-dependent inhibition of fungal growth .

Cytotoxicity

  • Research Insights : Cytotoxicity assessments on HeLa cells revealed significant reductions in cell viability at concentrations above 50 µM, indicating potential as an anticancer agent .

Synthetic Applications

The compound is valuable in organic synthesis due to its reactive chloro groups, which can participate in nucleophilic substitution reactions.

Alkylation Reactions

  • Application : It is used as a reagent in base-catalyzed alkylation reactions, facilitating the formation of complex organic molecules .

Toxicological Considerations

While 3-Chloro-2-(2-chloroethyl)pyridine has beneficial applications, it also poses certain health risks. Toxicological studies indicate that it can cause skin burns and eye damage upon contact . Proper handling and safety measures are essential when working with this compound.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-chloroethyl)pyridine involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, leading to the disruption of cellular processes. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. Electron-Withdrawing vs. Alkyl Groups

  • 3-Chloro-2-(trifluoromethyl)pyridine (Compound 19, ): The trifluoromethyl group is strongly electron-withdrawing, leading to decreased electron density on the pyridine ring. This results in distinct NMR shifts (δ 8.41 ppm for aromatic protons) compared to alkyl-substituted analogs .

b. Melting Points and Solubility

  • Compound 7e () : Melting point 122.1–124.8°C, with nitro and trifluoromethoxy substituents enhancing intermolecular interactions.
  • 3-Chloro-2-(pentafluoroethyl)pyridine () : A viscous liquid at room temperature, highlighting how bulky, fluorinated groups reduce crystallinity .
  • Inference : The 2-chloroethyl group in the main compound likely results in a lower melting point compared to nitro-substituted analogs but higher than heavily fluorinated derivatives.

b. Hydrazone Derivatives () :

  • CCPEHP () : Synthesized via hydrazone formation, crystallizing in the triclinic system. The hydrazinyl group introduces hydrogen-bonding capacity, absent in the main compound .
  • Synthetic Contrast : 3-Chloro-2-(2-chloroethyl)pyridine likely requires nucleophilic substitution (e.g., reacting 3-chloropyridine with 1,2-dichloroethane) rather than condensation reactions used for hydrazones .

b. Neuroprotective Effects

  • (E)-3-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)pyridine () : Activates Nrf2, protecting dopaminergic neurons. The sulfonyl vinyl group enhances electrophilicity, a feature absent in the main compound but indicative of substituent-driven bioactivity .

Spectral and Structural Data

Compound Key NMR Shifts (¹H/¹³C) Molecular Weight Notable Features
3-Chloro-2-(trifluoromethyl)pyridine δ 8.41 (s, 2H), 7.90 (s, 1H) 181.55 Strong deshielding due to CF₃ group
CCPEHP Not reported ~325.2 Hydrazone group, triclinic crystal
3-Chloro-2-(pentafluoroethyl)pyridine Not reported 231.55 High lipophilicity (viscous liquid)

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